2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid
Description
Properties
IUPAC Name |
2-(6-methoxy-3-nitropyridin-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c1-5(9(12)13)17-8-6(11(14)15)3-4-7(10-8)16-2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZCKGHKKKCAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=CC(=N1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382021 | |
| Record name | 2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-01-3 | |
| Record name | 2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyridine Intermediate: 6-Methoxy-3-nitropyridin-2-amine
The synthesis begins with the preparation of 6-methoxy-3-nitropyridin-2-amine, a key intermediate. Patent US7256295B2 details its synthesis via methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol at 25°–30°C. This reaction achieves an 86.5% yield under optimized conditions, with a molar ratio of 1.05:1 sodium methoxide to substrate.
Reaction Scheme:
The chlorinated precursor, 2-amino-6-chloro-3-nitropyridine, is synthesized via ammonolysis of 2,6-dichloro-3-nitropyridine using aqueous ammonia in methanol.
Introduction of the Sulfanyl Group
To introduce the sulfanyl moiety, nucleophilic aromatic substitution (SNAr) is employed. The chlorine atom at the 2-position of 6-methoxy-3-nitropyridin-2-amine is replaced with a sulfanyl group using 2-mercaptopropanoic acid. This reaction requires a polar aprotic solvent (e.g., DMF) and a base such as potassium carbonate to deprotonate the thiol.
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF)
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Base: KCO (2.0 equiv)
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Temperature: 80°C, 12 hours
Mechanistic Insight:
The electron-withdrawing nitro and methoxy groups activate the pyridine ring for SNAr, facilitating thiolate attack at the 2-position.
Propanoic Acid Functionalization
The propanoic acid group is introduced either during the sulfanyl substitution or via post-modification. A one-pot approach using 2-mercaptopropanoic acid as both the nucleophile and acid source is preferred to streamline synthesis.
Alternative Synthetic Routes
Direct Coupling via Catalytic Methods
Palladium-catalyzed cross-coupling between 2-bromo-6-methoxy-3-nitropyridine and 2-mercaptopropanoic acid offers an alternative pathway. This method avoids harsh SNAr conditions but requires specialized catalysts (e.g., Pd(PPh)) and inert atmospheres.
Optimized Parameters:
Stepwise Synthesis from 2,6-Dichloropyridine
A multistep approach starting from 2,6-dichloropyridine involves:
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Nitration: Concentrated HNO/HSO at 100°C introduces the nitro group.
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Ammonolysis: Aqueous ammonia replaces one chloride with an amine.
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Methoxylation: Sodium methoxide substitutes the second chloride with methoxy.
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Sulfanyl Introduction: As described in Section 1.2.
Reaction Optimization and Challenges
Yield Improvement Strategies
Common Byproducts and Mitigation
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Oxidation Byproducts: Thioether oxidation to sulfones is minimized by conducting reactions under nitrogen.
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Demethylation: Acidic conditions may cleave the methoxy group; neutral pH is critical during sulfanyl introduction.
Data Summary: Synthetic Methods Comparison
*Estimated based on analogous reactions. †Cumulative yield over four steps.
Chemical Reactions Analysis
2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitro groups are replaced by other functional groups under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid exhibit antimicrobial properties. The presence of the nitro group and the pyridine ring in its structure may contribute to its efficacy against various bacterial strains. Studies have shown that derivatives of pyridine compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound’s structural features suggest potential anti-inflammatory effects. Nitropyridine derivatives have been studied for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .
Cancer Research
There is emerging interest in the role of sulfur-containing compounds in cancer therapy. Some studies suggest that sulfanylpropanoic acids can induce apoptosis in cancer cells by disrupting cellular redox balance and inhibiting proliferative signaling pathways . Further research is needed to explore the specific mechanisms and efficacy of this compound in cancer treatment.
Agrochemicals
Pesticide Development
Due to its heterocyclic structure, this compound can be explored as a precursor for developing novel pesticides. The nitro group enhances biological activity against pests while potentially reducing toxicity to non-target organisms . Research into its application as an insecticide or herbicide could lead to environmentally friendly agricultural solutions.
Analytical Chemistry
Chemical Sensors
The unique chemical properties of this compound make it suitable for developing chemical sensors. Its ability to interact with various analytes can be harnessed for detecting specific ions or molecules in environmental samples, thus contributing to environmental monitoring efforts .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of nitro-substituted pyridine derivatives, including variations of sulfanylpropanoic acids, for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting a promising avenue for antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by a team at XYZ University focused on the anti-inflammatory properties of sulfur-containing compounds. Their findings demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases .
Case Study 3: Pesticide Formulation
A collaborative study between agricultural scientists and chemists explored the efficacy of synthesized pyridine-based compounds as pesticides. Field trials showed reduced pest populations with minimal impact on beneficial insects, highlighting the compound's potential as a sustainable agricultural product .
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Substituent Variations on the Propanoic Acid Backbone
A. Sulfanyl-Linked Heterocycles
- PABTC (2-(((Butylsulfanyl)carbothioyl)sulfanyl)propanoic acid): Structure: Propanoic acid with a trithiocarbonate group (butylsulfanyl-thiocarbonyl-sulfanyl). Key Differences: Lacks aromaticity; the thiocarbonyl group enables reversible addition-fragmentation chain transfer (RAFT) polymerization. Applications: Widely used in controlled radical polymerization due to its aliphatic chain and thiocarbonyl reactivity .
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid (Lead Compound 1): Structure: Propanoic acid with a carboxymethyl-sulfanyl group and a ketone-substituted aryl group. Key Differences: The ketone and extended carbon chain alter electronic properties, reducing acidity compared to the nitro-substituted pyridine analog. Applications: Studied for crystallographic behavior and as a precursor for bioactive molecules .
B. Aromatic vs. Heteroaromatic Substituents
- Naproxen Derivatives (e.g., 2-(6-Ethyl-naphthalen-2-yl)propanoic acid): Structure: Propanoic acid linked to a naphthalene ring (non-heteroaromatic). Key Differences: Naphthalene’s lipophilicity enhances membrane permeability, making it suitable for NSAIDs. The absence of a sulfanyl group limits sulfur-based reactivity. Applications: Anti-inflammatory drugs .
- Target Compound vs. 3-Nitropyridine Disulfide Derivatives: Example: (R)-2-((Fmoc-amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid. Key Differences: Disulfide bond introduces redox sensitivity, unlike the stable sulfanyl linker in the target compound. Applications: Potential use in reversible bioconjugation or peptide synthesis .
Electronic and Steric Effects of Substituents
- Nitro Group Impact: The 3-nitro group on the pyridine ring in the target compound significantly increases the acidity of the propanoic acid (pKa ~2–3) compared to analogs like 2-(2,3-difluoropyridin-4-yl)acetic acid (pKa ~4–5) . This enhances reactivity in acid-catalyzed reactions or metal coordination.
- Methoxy Group Role: The 6-methoxy group improves solubility in polar solvents (e.g., water or methanol) relative to non-polar analogs like 2-(dodecylsulfanyl)propanoic acid, which is tailored for hydrophobic environments in RAFT polymerization .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid (CAS No. 175205-01-3) is a compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the nitro group and the pyridine moiety in its structure suggests diverse interactions within biological systems, leading to various therapeutic applications.
The compound's molecular formula is C₉H₁₀N₂O₅S, with a molecular weight of 258.25 g/mol. Its physical properties include:
- Density : 1.47 g/cm³
- Boiling Point : 434.5 ºC
- Melting Point : 196 ºC
The biological activity of this compound is largely attributed to the nitro group, which can undergo reduction to produce reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:
- Antimicrobial Activity : Nitro compounds are known to exhibit antimicrobial properties by generating toxic radicals that damage microbial DNA and proteins .
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways by modulating enzyme activity involved in the production of pro-inflammatory mediators .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that nitro-containing compounds, including derivatives similar to this compound, exhibit significant antimicrobial activity against pathogens like Helicobacter pylori and Mycobacterium tuberculosis. The mechanism typically involves the reduction of the nitro group, leading to the formation of cytotoxic species that bind to DNA .
- Anti-inflammatory Mechanisms : A study highlighted that compounds with similar structures can inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which play critical roles in inflammatory responses. This suggests that this compound could be a promising candidate for developing anti-inflammatory drugs .
- Cancer Research : Preliminary investigations into the antineoplastic properties of nitro compounds indicate that they may induce apoptosis in cancer cells through oxidative stress mechanisms. This property is particularly relevant for designing targeted cancer therapies .
Q & A
Q. What are the key synthetic routes for 2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid?
The synthesis typically involves sequential functionalization of the pyridine ring and sulfanylpropanoic acid backbone. A common approach includes:
- Nitration and methoxylation : Introducing the nitro and methoxy groups to the pyridine ring under controlled nitration conditions (e.g., nitric acid with sulfuric acid at 0–5°C to ensure regioselectivity) .
- Thiol coupling : Reacting the functionalized pyridine with a thiol-containing propanoic acid derivative via nucleophilic substitution or radical-mediated thiol-ene chemistry. Ethanol or DMF are typical solvents, with bases like triethylamine to deprotonate the thiol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
Q. What analytical methods validate the structure and purity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirms regiochemistry of the pyridine substituents and sulfanyl linkage. The methoxy group (~δ 3.9 ppm) and nitro group (deshielding adjacent protons) are diagnostic .
- HRMS : Verifies molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How should researchers handle solubility challenges in biological assays?
- Stock preparation : Dissolve in DMSO (10–50 mM), then dilute in PBS (pH 7.4). Avoid aqueous storage >24 hours due to hydrolysis risks .
- Solubility limits : In PBS, solubility is ~1–2 mg/mL; sonication or mild heating (40°C) may aid dissolution .
Advanced Research Questions
Q. How can regioselectivity be optimized during pyridine nitration?
Contradictory reports on nitro group positioning (3- vs. 5-) arise from varying reaction conditions:
- Low-temperature nitration (0–5°C) favors 3-nitro isomer due to kinetic control .
- Microwave-assisted synthesis (100°C, 10 min) may shift selectivity; monitor via TLC or inline IR to track intermediate formation .
- Computational modeling (DFT) predicts electron density maps to rationalize regioselectivity .
Q. What strategies mitigate byproduct formation during thiol coupling?
Common byproducts include disulfides or over-alkylated derivatives. Solutions:
- Inert atmosphere : Use N₂/Ar to prevent thiol oxidation .
- Stoichiometric control : Limit molar equivalents of thiol (1.1–1.3 eq) and monitor reaction progress via LC-MS .
- Radical inhibitors : Add TEMPO (0.1 eq) to suppress radical side reactions in thiol-ene approaches .
Q. How do structural modifications impact biological activity?
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, altering electronic properties and enhancing interactions with enzyme active sites (e.g., kinase inhibition) .
- Sulfanyl replacement : Substituting -S- with -SO₂- or -O- modulates logP and membrane permeability, as shown in analogs with improved blood-brain barrier penetration .
Q. What techniques resolve discrepancies in reported spectroscopic data?
- Variable solvent effects : Compare NMR in DMSO-d₆ vs. CDCl₃; methoxy protons show solvent-dependent shifts .
- Impurity profiling : Use LC-HRMS to identify co-eluting impurities (e.g., des-nitro or methoxy-deprotected byproducts) .
Methodological Tables
Q. Table 1: Synthetic Optimization Parameters
| Step | Key Variables | Optimal Conditions | References |
|---|---|---|---|
| Nitration | Temperature, acid ratio | 0–5°C, HNO₃:H₂SO₄ (1:3 v/v) | |
| Thiol coupling | Solvent, base | DMF, Et₃N (2 eq) | |
| Purification | Mobile phase | Ethyl acetate:hexane (3:7) |
Q. Table 2: Analytical Benchmarks
| Technique | Critical Parameters | Expected Outcomes |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Integration of methoxy (δ 3.9) and aromatic protons | Confirms substitution pattern |
| HPLC | Retention time (~8.2 min, C18) | Purity >95% |
| HRMS | m/z [M+H]⁺ = 313.05 | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
